Hypertensinogen
Overview
Description
Hypertensinogen is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a pivotal role in the regulation of blood pressure and volume homeostasis . It promotes critical structural changes in every component of the cardiovascular system, including the heart and blood vessels .
Synthesis Analysis
The synthesis of Hypertensinogen involves the renin-angiotensin-aldosterone system (RAAS). When the system undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating angiotensinogen (AGT) to form angiotensin I (Ang I). In turn, Ang I is easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .
Molecular Structure Analysis
Hypertensinogen contains a total of 254 bonds; 131 non-H bonds, 44 multiple bonds, 52 rotatable bonds, 16 double bonds, 28 aromatic bonds, 3 five-membered rings, 3 six-membered rings, 2 carboxylic acids (aliphatic), 12 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 2 primary amines .
Chemical Reactions Analysis
The chemical reactions involving Hypertensinogen are complex and involve the renin-angiotensin-aldosterone system (RAAS). Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions .
Scientific Research Applications
The Renin-Angiotensin-Aldosterone System (RAAS)
- Scientific Field : Medical Science, specifically Hypertension and Cardiovascular/Renal Diseases .
- Application Summary : The RAAS plays a central role in the regulation of blood pressure and body fluid homeostasis . Hypertensinogen, mainly produced by the liver, is cleaved by renin into angiotensin I, which is then cleaved by angiotensin-converting enzyme (ACE) to produce angiotensin II (Ang II), the main effector of this system .
- Methods of Application : The study of the RAAS typically involves biochemical assays and physiological measurements to assess the levels and effects of its components, including Hypertensinogen .
- Results or Outcomes : Chronic activation of the RAAS under pathological conditions can lead to hypertension and cardiovascular/renal diseases . Therefore, understanding the role of Hypertensinogen and other components of the RAAS can help in the development of therapeutic strategies for these conditions .
Clinical Hypertension Research
- Scientific Field : Clinical Medicine, specifically Hypertension Research .
- Application Summary : Hypertensinogen plays a crucial role in hypertension, a major global public health concern affecting an estimated 1.4 billion people worldwide . Understanding the role of Hypertensinogen in hypertension can lead to the development of innovative antihypertensive medications and devices .
- Methods of Application : Clinical trials are conducted to study the effects of different antihypertensive medications and their impact on hypertension management .
- Results or Outcomes : The rational use of antihypertensive medications is concluded to be important for effective hypertension management .
Renin-Angiotensin-Aldosterone System Receptors
- Scientific Field : Medical Science, specifically Hypertension and Cardiovascular/Renal Diseases .
- Application Summary : The Renin-Angiotensin-Aldosterone System (RAAS) plays important roles in regulating blood pressure and body fluid, which contributes to the pathophysiology of hypertension and cardiovascular/renal diseases . Hypertensinogen is a key component of this system .
- Methods of Application : The study of the RAAS typically involves biochemical assays and physiological measurements to assess the levels and effects of its components, including Hypertensinogen .
- Results or Outcomes : Understanding the role of Hypertensinogen and other components of the RAAS can help in the development of therapeutic strategies for these conditions .
Mobile Health (mHealth) for Hypertension Management
- Scientific Field : Digital Health, specifically Mobile Health .
- Application Summary : Hypertensinogen, as a key player in hypertension, can be monitored using mobile health applications to manage hypertension in real-world clinical settings .
- Methods of Application : Mobile health applications can be used to monitor Hypertensinogen levels and provide real-time feedback to patients and healthcare providers .
- Results or Outcomes : The use of mobile health applications can potentially improve hypertension control rates .
Modulation of Blood Pressure
- Scientific Field : Cardiovascular Medicine .
- Application Summary : Hypertensinogen plays a crucial role in the modulation of blood pressure . The angiotensin peptides that control blood pressure are released from Hypertensinogen on cleavage of its extended N-terminal tail by the specific aspartyl-protease, renin .
- Methods of Application : The study involves detailed biochemical assays and physiological measurements to assess the levels and effects of Hypertensinogen .
- Results or Outcomes : Understanding the role of Hypertensinogen in blood pressure modulation can lead to the development of novel agents for the treatment of hypertension .
Nanotechnology
- Scientific Field : Nanotechnology .
- Application Summary : Nanotechnology holds great promise and is hyped by many as the next industrial evolution . Hypertensinogen, as a key player in hypertension, can be monitored using nanotechnology to manage hypertension in real-world clinical settings .
- Methods of Application : Nanotechnology can be used to monitor Hypertensinogen levels and provide real-time feedback to patients and healthcare providers .
- Results or Outcomes : The use of nanotechnology can potentially improve hypertension control rates .
Future Directions
Future directions in the study of Hypertensinogen and its role in hypertension include exploring novel molecular mechanisms of the RAAS, which will provide alternative therapeutic agents other than existing RAAS blockers . There is also a need for more research on cognitive functioning among children and adolescents with primary hypertension .
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQCYIFOWHHFN-PLKCGDGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H123N21O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346983 | |
Record name | Angiotensinogen (1-14) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1759.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensinogen (1-14) | |
CAS RN |
20845-02-7 | |
Record name | Angiotensinogen (1-14) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensinogen (1-14) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.